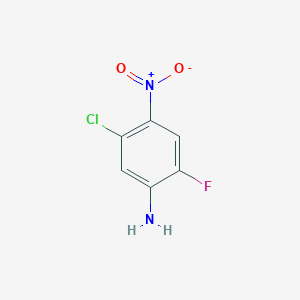
5-Chloro-2-fluoro-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-nitroaniline typically involves the nitration of 2-chloro-4-fluoroaniline. The process can be summarized as follows:
Nitration: 2-Chloro-4-fluoroaniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the para position relative to the amino group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Nucleophiles: Ammonia, amines, and other nucleophiles for substitution reactions.
Major Products
Reduction Product: 5-Chloro-2-fluoro-4-phenylenediamine.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoro-4-nitroaniline is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein structure, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Similar structure but lacks the fluorine atom.
4-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom.
5-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-2-fluoro-4-nitroaniline is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical and biological applications .
Properties
CAS No. |
704-11-0 |
|---|---|
Molecular Formula |
C6H4ClFN2O2 |
Molecular Weight |
190.56 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2 |
InChI Key |
CKDVOPJPNALABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
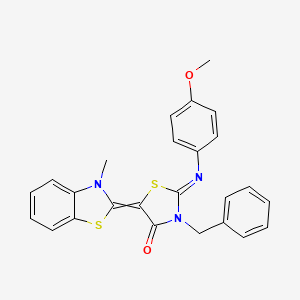
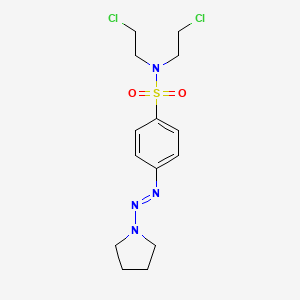
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
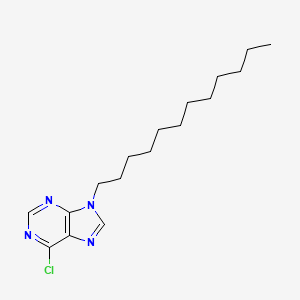
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
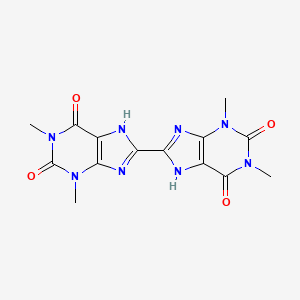
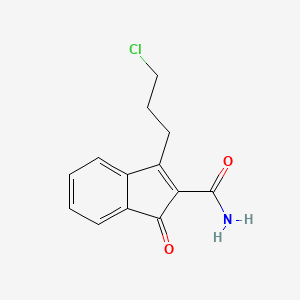
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
